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Compound of Interest

Compound Name: NI 57

Cat. No.: B1191946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

experimental design of radiolabeling with Nickel-57 (⁵⁷Ni). This document covers the production

of ⁵⁷Ni, its purification, the radiolabeling of targeting molecules such as antibodies, and the

quality control of the final radiolabeled conjugate.

Introduction to ⁵⁷Ni for Radiopharmaceutical
Development
Nickel-57 (⁵⁷Ni) is a positron-emitting radionuclide with a half-life of 35.60 hours, making it a

promising candidate for use in Positron Emission Tomography (PET) imaging.[1] Its decay

characteristics allow for imaging over a timeframe that is compatible with the biological half-life

of larger targeting molecules like monoclonal antibodies. The development of ⁵⁷Ni-labeled

radiopharmaceuticals requires a carefully designed and controlled experimental workflow, from

radionuclide production to final product quality control.

Key Properties of ⁵⁷Ni:
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Property Value

Half-life 35.60 hours

Decay Mode β+ (positron emission)

Primary Application Positron Emission Tomography (PET)

Production of ⁵⁷Ni
The production of ⁵⁷Ni is typically achieved using a medical cyclotron. Several nuclear

reactions can be employed, with the choice depending on the available target material and

cyclotron capabilities.

Nuclear Reactions for ⁵⁷Ni Production
Two primary reactions for the production of ⁵⁷Ni are:

⁵⁸Ni(p,pn)⁵⁷Ni: This reaction involves bombarding a highly enriched ⁵⁸Ni target with protons.

⁵⁸Ni(n,2n)⁵⁷Ni: This reaction utilizes fast neutrons to irradiate a ⁵⁸Ni target. Secondary

neutrons can be generated by bombarding a suitable target (like Havar® foil) with protons

from a cyclotron.

Experimental Protocol: Cyclotron Production of ⁵⁷Ni via
⁵⁸Ni(n,2n)⁵⁷Ni
This protocol describes a method for producing ⁵⁷Ni using secondary neutrons generated from

a cyclotron.

Materials:

High-purity, enriched ⁵⁸Ni foil (target)

Havar® foil (for secondary neutron production)

Aluminum foil (energy degrader)

Aluminum target holder
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Medical cyclotron (e.g., 11 MeV proton beam)

Protocol:

Target Preparation:

Securely mount the enriched ⁵⁸Ni foil in the aluminum target holder.

Place the Havar® foil in the proton beam line upstream of the nickel target to serve as a

neutron converter.

Use an aluminum foil as an energy degrader between the Havar® foil and the nickel target

to optimize the neutron energy spectrum.

Irradiation:

Position the target assembly in the cyclotron's target station.

Irradiate the Havar® foil with a proton beam (e.g., 11 MeV). The interaction of protons with

the Havar® foil will produce a flux of secondary neutrons.

These secondary neutrons will then irradiate the ⁵⁸Ni target, inducing the ⁵⁸Ni(n,2n)⁵⁷Ni

reaction.

The duration of irradiation will depend on the desired activity of ⁵⁷Ni and the cyclotron's

beam current.

Post-Irradiation Handling:

After irradiation, allow for a suitable cooling period to permit the decay of short-lived,

unwanted radionuclides.

Transfer the irradiated target to a shielded hot cell for chemical processing.

Purification of ⁵⁷Ni
After irradiation, the ⁵⁷Ni must be separated from the bulk target material and any other metallic

impurities. Ion exchange chromatography is a highly effective method for this separation.
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Experimental Protocol: Purification of No-Carrier-Added
⁵⁷Ni using Ion Exchange Chromatography
This protocol is adapted from methods used for the separation of cobalt and nickel.

Materials:

Irradiated ⁵⁸Ni target

Concentrated Hydrochloric Acid (HCl)

Deionized water

Anion exchange resin (e.g., Purolite C160 or similar)

Chromatography column

Peristaltic pump

Fraction collector

Shielded hot cell

Protocol:

Target Dissolution:

In the hot cell, dissolve the irradiated ⁵⁸Ni target in a minimal volume of concentrated HCl.

Gentle heating may be required to facilitate dissolution.

Column Preparation:

Pack a chromatography column with the anion exchange resin.

Equilibrate the column by washing it with several column volumes of concentrated HCl.

Separation:

Load the dissolved target solution onto the equilibrated anion exchange column.
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In concentrated HCl, nickel forms anionic chloro-complexes (e.g., [NiCl₄]²⁻) which will be

retained by the resin, while cobalt (the decay product of ⁵⁷Ni) and other potential impurities

may not be as strongly retained.

Wash the column with concentrated HCl to elute any non-retained impurities.

Elute the purified ⁵⁷Ni from the resin using a lower concentration of HCl or deionized

water. The change in chloride ion concentration will cause the nickel chloro-complex to

dissociate, releasing the ⁵⁷Ni from the resin.

Fraction Collection and Analysis:

Collect the eluate in fractions using a fraction collector.

Analyze the radioactivity of each fraction using a gamma spectrometer to identify the

fractions containing the purified ⁵⁷Ni.

Radiolabeling of Antibodies with ⁵⁷Ni
Radiolabeling of antibodies with metallic radionuclides like ⁵⁷Ni typically involves the use of a

bifunctional chelator. The chelator is first conjugated to the antibody, and then the radiometal is

introduced to form a stable complex. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid) is a commonly used and versatile chelator for this purpose.

Experimental Protocol: DOTA Conjugation and ⁵⁷Ni
Radiolabeling of an Antibody
Part A: Conjugation of DOTA-NHS-ester to the Antibody

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

DOTA-NHS-ester (N-hydroxysuccinimide ester of DOTA)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
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UV-Vis spectrophotometer

Protocol:

Antibody Preparation:

Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

Conjugation Reaction:

Dissolve the DOTA-NHS-ester in a small volume of anhydrous DMSO.

Add a 10-20 fold molar excess of the DOTA-NHS-ester solution to the antibody solution.

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

Purification of the DOTA-mAb Conjugate:

Purify the DOTA-mAb conjugate from unreacted DOTA-NHS-ester using a pre-equilibrated

SEC column.

Elute with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

Monitor the eluate at 280 nm to collect the protein-containing fractions.

Pool the fractions containing the purified DOTA-mAb conjugate.

Part B: Radiolabeling of DOTA-mAb with ⁵⁷Ni

Materials:

Purified DOTA-mAb conjugate

Purified ⁵⁷NiCl₂ solution

Labeling buffer (e.g., 0.1 M ammonium acetate, pH 5.5)

Instant thin-layer chromatography (ITLC) strips
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Radio-TLC scanner

Size-exclusion HPLC (SEC-HPLC) system with a radioactivity detector

Protocol:

Radiolabeling Reaction:

In a sterile, pyrogen-free reaction vial, combine the DOTA-mAb conjugate with the purified

⁵⁷NiCl₂ solution in the labeling buffer.

The amount of ⁵⁷NiCl₂ will depend on the desired specific activity.

Incubate the reaction mixture at 37-40°C for 30-60 minutes.

Monitoring Reaction Progress:

At various time points, take a small aliquot of the reaction mixture and analyze it by ITLC

to determine the radiolabeling efficiency. The mobile phase should be chosen such that

the ⁵⁷Ni-DOTA-mAb remains at the origin while free ⁵⁷Ni moves with the solvent front.

Purification of the ⁵⁷Ni-DOTA-mAb:

If the radiochemical purity is below the desired specification (typically >95%), purify the

radiolabeled antibody using a size-exclusion column to remove any unbound ⁵⁷Ni.

Quality Control of ⁵⁷Ni-Labeled Antibodies
A series of quality control tests must be performed on the final radiolabeled antibody product to

ensure its safety and efficacy before use in preclinical or clinical studies.
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Parameter Method Typical Specification

Radionuclidic Purity Gamma Spectroscopy >99% ⁵⁷Ni

Radiochemical Purity SEC-HPLC, Radio-TLC >95%

Specific Activity
Activity Measurement / Protein

Concentration

Reported in MBq/mg or similar

units

pH pH meter 6.5 - 7.5

Sterility USP <71> Sterility Tests Sterile

Endotoxin Level
Limulus Amebocyte Lysate

(LAL) Test
< 175 EU/V (or as specified)

Immunoreactivity
Cell-based binding assay or

ELISA
>70%

Experimental Protocol: Determination of Radiochemical
Purity by SEC-HPLC
Materials:

⁵⁷Ni-DOTA-mAb solution

SEC-HPLC system with a radioactivity detector

Mobile phase (e.g., phosphate-buffered saline)

Size-exclusion column suitable for proteins

Protocol:

System Setup:

Equilibrate the SEC-HPLC system with the mobile phase until a stable baseline is

achieved.

Sample Analysis:
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Inject a small, known volume of the ⁵⁷Ni-DOTA-mAb solution onto the column.

Monitor the eluate with both a UV detector (at 280 nm) and a radioactivity detector.

Data Analysis:

The radiolabeled antibody should elute as a single major peak that corresponds to the

protein peak on the UV chromatogram.

Any unbound ⁵⁷Ni or other radiochemical impurities will elute at different retention times.

Calculate the radiochemical purity by integrating the peak areas in the radio-

chromatogram. The purity is the area of the main product peak divided by the total area of

all radioactive peaks, expressed as a percentage.

Visualizations
Experimental Workflow for ⁵⁷Ni Radiolabeling
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⁵⁷Ni Production Purification

Conjugation & Labeling Quality Control

Cyclotron Irradiation
(⁵⁸Ni target) Target Dissolution Ion Exchange

Chromatography Purified ⁵⁷NiCl₂
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DOTA-mAb ConjugateDOTA-NHS-ester Final Product:
⁵⁷Ni-DOTA-mAb

QC Testing
(RCP, RNP, etc.)

QC Tests

Specifications

Final Radiolabeled Product

Radiochemical Purity Radionuclidic Purity Sterility Endotoxin Immunoreactivity

>95% >99% Sterile < 175 EU/V >70%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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